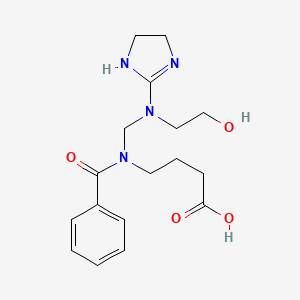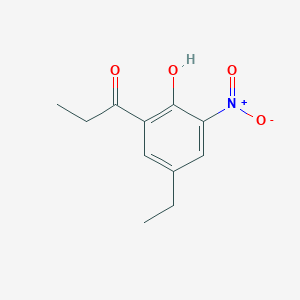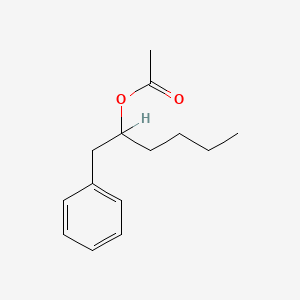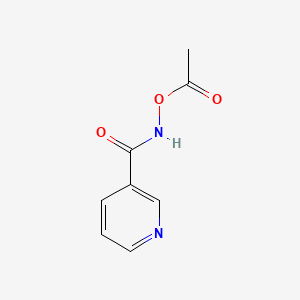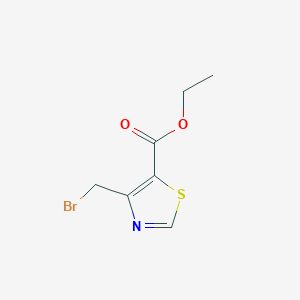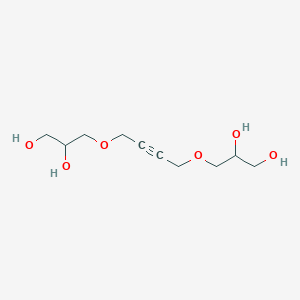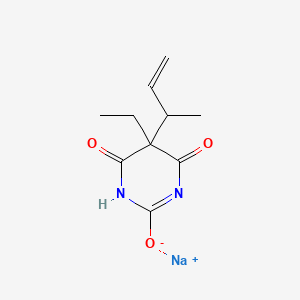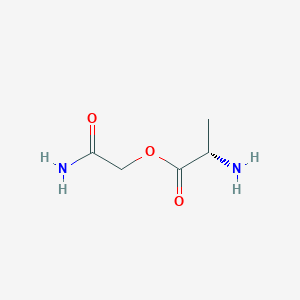
L-Alanine, 2-amino-2-oxoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine,2-amino-2-oxoethyl ester(9ci) is a derivative of the amino acid L-alanine. It is characterized by the presence of an ester group at the carboxyl end of the alanine molecule. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,2-amino-2-oxoethyl ester(9ci) typically involves the esterification of L-alanine. One common method is to react L-alanine with an appropriate alcohol in the presence of a strong acid catalyst. For example, treating L-alanine with ethanol and sulfuric acid can yield the ethyl ester of L-alanine. The reaction conditions often require heating under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of L-Alanine,2-amino-2-oxoethyl ester(9ci) may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The purification of the ester product is typically achieved through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine,2-amino-2-oxoethyl ester(9ci) can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Wissenschaftliche Forschungsanwendungen
L-Alanine,2-amino-2-oxoethyl ester(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which L-Alanine,2-amino-2-oxoethyl ester(9ci) exerts its effects depends on the specific context of its use. In biological systems, it may act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The ester group can be hydrolyzed by esterases, releasing the parent amino acid, L-alanine, which can then enter metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanine ethyl ester: Similar structure but with an ethyl group instead of the oxoethyl group.
L-Alanine methyl ester: Similar structure but with a methyl group instead of the oxoethyl group.
L-Alanine,2-amino-2-oxoethyl amide: Similar structure but with an amide group instead of the ester group.
Uniqueness
L-Alanine,2-amino-2-oxoethyl ester(9ci) is unique due to the presence of the oxoethyl ester group, which imparts distinct reactivity and properties compared to other esters and amides of L-alanine. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C5H10N2O3 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(2-amino-2-oxoethyl) (2S)-2-aminopropanoate |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(9)10-2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
SFEWUVLLRMZYAD-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCC(=O)N)N |
Kanonische SMILES |
CC(C(=O)OCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


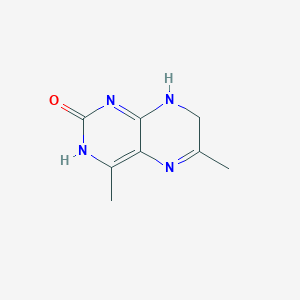
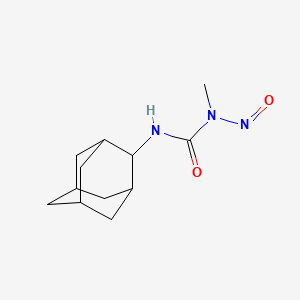
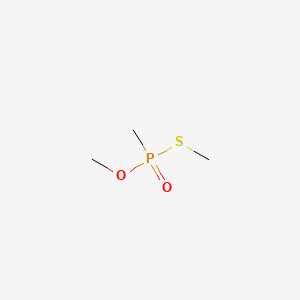
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
